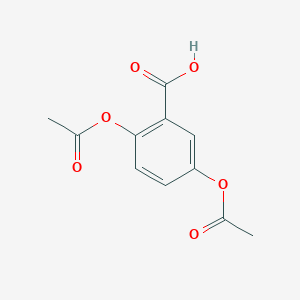

2,5-Bis(acetyloxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-diacetyloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-6(12)16-8-3-4-10(17-7(2)13)9(5-8)11(14)15/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWGXJGRRXIETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277547 | |

| Record name | 2,5-bis(acetyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-96-4 | |

| Record name | 2,5-Bis(acetyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1084-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2807 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC2807 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-bis(acetyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Mechanistic Insights into Derivative Formation

The formation of derivatives from 2,5-Bis(acetyloxy)benzoic acid involves reactions at its three functional groups: one carboxylic acid and two acetyloxy (ester) groups. The primary site for derivatization is the carboxylic acid, which undergoes nucleophilic acyl substitution to form other acid derivatives like esters and amides. Concurrently, the acetyloxy groups can participate in reactions such as hydrolysis or transesterification, particularly under conditions that also facilitate derivatization of the carboxylic acid. The interplay between these functional groups is governed by the reaction conditions and the nature of the attacking nucleophile.

The two acetyloxy groups are electron-withdrawing, which increases the acidity of the carboxylic acid proton and enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoic acid.

The most common derivatives are formed by targeting the carboxylic acid moiety. These reactions follow the general mechanism of nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate. lumenlearning.com The reactivity order for carboxylic acid derivatives generally follows: acyl chlorides > anhydrides > esters > amides. vaia.combyjus.com Direct conversion of a carboxylic acid requires activation, as the hydroxyl group is a poor leaving group.

Esterification:

The formation of a new ester from the carboxylic acid group of this compound is typically achieved through acid-catalyzed esterification, often referred to as Fischer-Spath esterification. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by an alcohol. mdpi.com

The key mechanistic steps are:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Deprotonation: The protonated ester product is deprotonated, regenerating the acid catalyst and yielding the final ester derivative.

This entire process is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. chemguide.co.uk

| Step | Mechanistic Description | Intermediate/Product |

| 1 | Protonation of the carboxylic acid carbonyl group. | Activated Carbocation |

| 2 | Nucleophilic attack by an alcohol (R'-OH). | Tetrahedral Intermediate |

| 3 | Proton transfer to a hydroxyl group. | Protonated Tetrahedral Intermediate |

| 4 | Elimination of a water molecule. | Protonated Ester |

| 5 | Deprotonation to yield the final product. | Ester Derivative |

Amide Formation:

Direct reaction between a carboxylic acid and an amine is generally unfavorable as the acidic carboxylic acid protonates the basic amine, forming a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com To facilitate amide formation, the carboxylic acid must first be "activated." This is commonly achieved in one of two ways:

Conversion to an Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This acyl chloride then readily reacts with an amine in a vigorous nucleophilic acyl substitution reaction to form the amide.

Use of a Coupling Agent: A dehydrating or coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), is used. masterorganicchemistry.com The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide, with dicyclohexylurea being formed as a byproduct. Other modern coupling reagents include PPh₃/I₂ systems. nih.gov

The general mechanism using an activating agent involves:

Activation: The carboxylic acid reacts with the coupling agent (e.g., DCC) to form a reactive intermediate with a good leaving group.

Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate.

Intermediate Collapse: The resulting tetrahedral intermediate collapses, eliminating the leaving group (e.g., dicyclohexylurea) and forming the amide.

| Activation Method | Activating Agent | Reactive Intermediate | Key Mechanistic Feature |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | Two-step process; isolation of acyl chloride possible. |

| In-situ Coupling | Dicyclohexylcarbodiimide (DCC) | O-Acylisourea | One-pot synthesis; activated intermediate reacts in situ. masterorganicchemistry.com |

| In-situ Coupling | Triphenylphosphine/Iodine (PPh₃/I₂) | Acylphosphonium Iodide | Mild conditions; forms a reactive phosphonium (B103445) salt intermediate. nih.gov |

The two acetyloxy groups are esters and are themselves susceptible to nucleophilic attack, primarily through hydrolysis or transesterification. These reactions can occur concurrently with or independently of the reactions at the carboxylic acid group, depending on the conditions.

Hydrolysis:

The ester groups can be hydrolyzed back to phenolic hydroxyl groups under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This mechanism is the reverse of Fischer esterification. chemguide.co.uk The carbonyl oxygen of the acetyloxy group is protonated, followed by nucleophilic attack by water. After proton transfers, acetic acid is eliminated, yielding the dihydroxybenzoic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the phenoxide ion, forming acetic acid. The acetic acid is immediately deprotonated by the basic conditions, and the phenoxide is protonated upon acidic workup to give the final dihydroxy product. The ester groups in aspirin (B1665792) (acetylsalicylic acid) are known to be susceptible to hydrolysis, and this reactivity is expected to be similar for this compound. vaia.com

Transesterification:

Transesterification is a process where one ester is transformed into another by reacting with an alcohol (in a process called alcoholysis). masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. For this compound, reacting with a different alcohol (R'-OH) in the presence of a catalyst could replace one or both acetyl groups with a new acyl group derived from the alcohol. The mechanism is analogous to esterification and hydrolysis, involving nucleophilic attack on the ester carbonyl by the new alcohol. masterorganicchemistry.com

Chemical Reactivity and Mechanistic Investigations

Ester Hydrolysis Mechanisms

pH-Dependent Hydrolysis Studies of Acetyloxy MoietiesThe stability of the acetyloxy groups is significantly influenced by pH. In acidic conditions, the hydrolysis of aspirin (B1665792) and its analogues is slow. However, as the pH increases towards neutral and alkaline conditions, the rate of hydrolysis accelerates considerably. In alkaline solutions, the hydrolysis reaction is rapid and essentially irreversible, driven by the nucleophilic attack of hydroxide (B78521) ions (OH⁻).ekb.egwikipedia.orgThis process leads to the formation of acetate (B1210297) and the corresponding salicylate (B1505791) or dihydroxybenzoate salt.ekb.egwikipedia.org

The rate of hydrolysis can be quantified by pseudo-first-order rate constants (k_obs_) at different pH values. Studies on related compounds demonstrate this trend clearly.

Interactive Data Table: pH-Dependent Hydrolysis Rate Note: Data is illustrative, based on typical ester hydrolysis profiles.

Electronic Effects of Substituents on Ester StabilityThe electronic properties of substituents on the benzene (B151609) ring play a crucial role in the stability of the ester groups. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the reactivity of the ester's carbonyl carbon towards nucleophilic attack.nih.gov

For substituted aspirin analogues, EWGs can increase the electrophilicity of the carbonyl carbon, potentially making the ester more susceptible to hydrolysis. Conversely, EDGs can decrease this electrophilicity, thereby enhancing ester stability. nih.gov The position of the substituent (ortho, meta, or para) also influences its effect through a combination of inductive and mesomeric (resonance) effects. nih.govuobaghdad.edu.iq

Interactive Data Table: Effect of Substituents on Ester Carbonyl Stretching Frequency Note: Data is illustrative, based on general principles from spectroscopic studies of substituted aspirins.

Aromatic Substitution Reactions

In electrophilic aromatic substitution (SEAr) reactions, the substituents on the benzene ring of 2,5-Bis(acetyloxy)benzoic acid direct the position of the incoming electrophile. msu.edu The directing effects are as follows:

-COOH (Carboxyl group): This group is deactivating and a meta-director. youtube.com

-OCOCH₃ (Acetyloxy group): This group is activating and an ortho, para-director. msu.edu

The outcome of a substitution reaction on this compound is determined by the combined influence of these three groups. The two activating acetyloxy groups will primarily direct incoming electrophiles to the available ortho and para positions. However, the deactivating carboxyl group will counteract this to some extent. The final regioselectivity will depend on the specific reaction conditions and the nature of the electrophile. bloomtechz.com

Arylation of Aromatic Compounds

The carboxylate group of benzoic acid derivatives can act as a directing group in C-H activation/arylation reactions. nih.govsemanticscholar.org This allows for the regioselective formation of new carbon-carbon bonds at the ortho position. Catalytic systems, often employing transition metals like iridium or ruthenium, can facilitate the reaction between a benzoic acid derivative and an arylating agent, such as an arenediazonium salt or an aryl halide. nih.govsemanticscholar.org While specific studies on this compound are not prevalent, the principles of carboxylate-directed C-H arylation are applicable to this class of molecules, enabling the synthesis of complex biaryl structures. nih.gov The Gomberg-Bachmann reaction is another method for the arylation of aromatic compounds using diazonium salts. youtube.com

Investigating Competing Reactions During Functionalization

During the chemical modification of this compound, several reactions can compete with the desired transformation. A primary competing reaction is the hydrolysis of the ester groups, especially when reactions are conducted in aqueous media or under basic or strongly acidic conditions at elevated temperatures. ekb.egwikipedia.org For instance, a reaction intended to modify the carboxyl group might inadvertently cause one or both acetyloxy groups to hydrolyze. Therefore, careful selection of reaction conditions, such as temperature, solvent, and pH, is essential to minimize these unwanted side reactions and maximize the yield of the desired product. ekb.eg

Derivatives and Structural Analogues: Synthesis and Structure Activity Relationship Sar Studies

Mono- and Di-acetyloxy Benzoic Acid Derivatives

The number and position of acetyloxy groups on the benzoic acid ring significantly influence the compound's properties. Studies on mono- and di-acetyloxy derivatives provide fundamental insights into the initial SAR.

Analogues of 2-(acetyloxy)-5-aminobenzoic acid are often derived from p-aminobenzoic acid (PABA) or anthranilic acid (2-aminobenzoic acid). The synthesis of these compounds typically involves the acylation of the amino group or the esterification of the carboxyl group. nih.gov For instance, the amino group of PABA can undergo acylation with acetic anhydride (B1165640) to form an amide. nih.gov

Structure-activity relationship studies on PABA derivatives have shown that ionization is a decisive factor for their incorporation into the folate-synthesizing pathway in E. coli. nih.gov While lipophilic properties play a lesser role, the presence of bulky groups in the 2-position can hinder the rate of analogue formation. nih.gov The inhibitory power of these analogues depends on their ability to act as metabolites or to compete with PABA. nih.gov For local anesthetic activity, electron-donating groups like amino, alkylamino, or alkoxy groups in the ortho or para positions of benzoic acid derivatives can enhance potency by increasing the electron density of the carbonyl oxygen. pharmacy180.comyoutube.com

| Compound/Analogue Class | Synthetic Precursor | Key SAR Findings |

| 2-(acetyloxy)-5-aminobenzoic acid Analogues | p-Aminobenzoic acid (PABA), Anthranilic acid | Ionization is crucial for biological activity in some systems. nih.gov |

| Bulky substituents at the 2-position can decrease activity. nih.gov | ||

| Electron-donating groups at ortho/para positions can enhance local anesthetic activity. pharmacy180.comyoutube.com |

3,4,5-Tris(acetyloxy)benzoic acid is the triacetylated derivative of gallic acid (3,4,5-trihydroxybenzoic acid). The synthesis of gallic acid derivatives often starts with gallic acid itself, followed by esterification or other modifications. researchgate.net A series of gallic acid esters have been synthesized and evaluated for biological activities, such as anti-inflammatory and antioxidant effects. semanticscholar.orgnih.gov

The SAR studies of gallic acid derivatives indicate that their biological effects, such as neuroprotection, depend on both their antioxidant capacity and their hydrophobicity. nih.gov While high antioxidant activity is important, the molecular polarity (hydrophobicity) appears to be a more critical factor for activity in cellular systems. nih.gov For instance, in a series of gallic acid esters tested as inhibitors of phagocyte oxidative burst, sec-butyl gallate and 4-methoxybutyl gallate were found to be potent inhibitors, highlighting the role of the ester substituent in modulating activity. semanticscholar.org

| Derivative Class | Parent Compound | Key SAR Findings | Potent Examples (as ROS Inhibitors) |

| Gallic Acid Esters | Gallic Acid | Neuroprotective effects depend on both antioxidant capacity and hydrophobicity. nih.gov | sec-butyl gallate (IC₅₀ = 15.0 ± 6.6 µM) semanticscholar.org |

| Molecular polarity is a key determinant of cellular activity. nih.gov | 4-methoxybutyl gallate (IC₅₀ = 13.3 ± 0.8 µM) semanticscholar.org |

Functionalized Benzoic Acid Derivatives

Introducing functional groups such as benzyl (B1604629), phenylsulfonyl, and amide moieties to the benzoic acid core allows for the fine-tuning of biological activity and exploration of new chemical space.

A series of benzyl and benzoyl benzoic acid derivatives have been synthesized and evaluated as inhibitors of bacterial RNA polymerase-sigma factor interaction. nih.gov The synthesis can involve Suzuki coupling of a bromomethyl-functionalized benzene (B151609) with various arylboronic acids. nih.gov SAR studies revealed that the benzoic acid group's position is critical for activity, with the 2-position being optimal for forming key ionic interactions with the target protein. nih.gov The structural flexibility of a benzyl group versus a more rigid benzoyl group did not significantly affect antibacterial activity, while substitutions on the adjacent benzene ring were important. nih.gov Additionally, the synthesis of compounds like 2-[1-(phenylsulfonyl)ethyl]benzoic acid has been reported, providing scaffolds for further investigation. nih.gov

Benzamides are a significant class of functionalized benzoic acid derivatives. Their synthesis often involves the coupling of a benzoic acid (or its activated form, like an acid chloride) with an amine. nih.govacs.org Extensive SAR studies have been conducted on benzamides, leading to the development of agents with various therapeutic applications, including antipsychotics and antimicrobials. acs.orgacs.orgnih.gov

For antipsychotic activity, SAR investigations on substituted N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamides have been performed. acs.org In another series, it was found that for acetylcholinesterase inhibition, a para-substituted dimethylamine (B145610) side chain on the benzamide (B126) scaffold resulted in more potent and selective activity compared to meta- or ortho-substituted analogues. nih.gov For antitubercular activity, SAR studies on benzamides targeting QcrB showed that smaller, electron-rich substitutions at the C-5 position of the benzamide core were most active. acs.org

| Compound Class | Therapeutic Target | Key SAR Findings |

| Benzyl/Benzoyl Benzoic Acids | Bacterial RNA Polymerase | 2-position of the benzoic acid group is critical for activity. nih.gov |

| Substituted Benzamides | Acetylcholinesterase | Para-substituted dimethylamine side chain enhances potency and selectivity. nih.gov |

| Substituted Benzamides | Mycobacterium tuberculosis QcrB | Small, electron-rich substituents at the C-5 position are preferred. acs.org |

Heterocyclic Ring Incorporating Derivatives

The incorporation of heterocyclic rings into the benzoic acid structure is a common strategy in medicinal chemistry to introduce novel pharmacophoric features and modulate physicochemical properties. Various heterocyclic derivatives of benzoic acid, such as those containing thiazole, oxadiazole, and triazole rings, have been synthesized. tandfonline.comnahrainuniv.edu.iq

The synthesis of these derivatives often starts from a modified benzoic acid, such as p-aminobenzoic acid or p-nitrobenzoic acid. For example, p-aminobenzoic acid can be reacted with thiosemicarbazide (B42300) and subsequently with other reagents to form thiazolidin-4-one derivatives. Similarly, acid hydrazides derived from benzoic acids are versatile intermediates for synthesizing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings. nahrainuniv.edu.iq SAR studies on benzimidazole (B57391) derivatives, another important heterocyclic class, have shown that substitutions at various positions on the ring system can significantly enhance interactions with viral targets. rroij.com Specifically, electron-donating groups at the 2-position can improve inhibitory activity against viral enzymes. rroij.com

| Heterocyclic Ring | Synthetic Approach Example |

| Thiazole/Thiazolidinone | Reaction of p-aminobenzoic acid with thiosemicarbazide, followed by cyclization. tandfonline.com |

| Oxadiazole | Cyclization of benzoic acid hydrazides. nahrainuniv.edu.iq |

| Triazole | Cyclization of benzoic acid hydrazides or related intermediates. nahrainuniv.edu.iq |

| Benzimidazole | Condensation of o-phenylenediamine (B120857) with carboxylic acids. rroij.com |

Coumarin (B35378) Derivatives Synthesized from o-Acetyloxy Benzoic Acid

Coumarins, or 2H-1-benzopyran-2-ones, are a significant class of compounds widely distributed in nature and known for their broad spectrum of pharmacological properties. The synthesis of the coumarin scaffold can be achieved through several classic reactions, most notably the Perkin reaction.

The Perkin reaction traditionally involves the condensation of a salicylaldehyde (B1680747) with an acid anhydride in the presence of the sodium salt of the corresponding acid. figshare.comresearchgate.net The mechanism is understood to proceed through the formation of an O-acetyl salicylaldehyde intermediate. sciforum.net This intermediate undergoes a base-catalyzed intramolecular aldol-type condensation, followed by dehydration to yield the coumarin ring system. sciforum.net While the classic Perkin synthesis starts with salicylaldehyde, the mechanistic understanding highlights the crucial role of the o-acetyloxy group on the aldehyde, making o-acetyloxy benzoic acid derivatives logical precursors.

A plausible synthetic pathway to coumarin derivatives from an o-acetyloxy benzoic acid precursor would first involve the reduction of the carboxylic acid moiety to an aldehyde, yielding an o-acetyloxybenzaldehyde. This intermediate can then undergo an intramolecular Perkin-type condensation. For instance, heating O-acetylsalicylaldehyde with a base like triethylamine (B128534) or sodium acetate (B1210297) affords coumarin as the sole condensation product. sciforum.net

The structure-activity relationship (SAR) of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyranone core. Modifications at various positions can significantly influence their biological activities.

| Position of Substitution | Influence on Activity | Example of Activity |

| C3 | Introduction of aryl or heterocyclic groups can enhance various activities. | 3-phenylcoumarins have shown notable antioxidant properties. |

| C4 | Substitution with alkyl or aryl groups is common. Hydroxyl groups at this position are key for anticoagulant activity. | 4-hydroxycoumarin (B602359) is the parent compound for anticoagulants like warfarin. |

| C7 | Hydroxylation or etherification at C7 often leads to enhanced fluorescence and biological activity. | 7-hydroxy-4-methylcoumarin is a well-known fluorescent indicator and synthetic intermediate. |

The synthesis of coumarins via the Perkin reaction and similar condensations like the Knoevenagel condensation remains a cornerstone of heterocyclic chemistry, providing access to a vast library of compounds with tunable properties. rsc.orgnih.gov

Biscoumarin Analogues

Biscoumarins are a class of compounds characterized by two coumarin moieties linked by a bridging unit. They have garnered significant interest due to their diverse pharmacological profiles, including anticoagulant, antimicrobial, and antitumor activities. researchgate.netnih.gov The most prevalent synthetic route to biscoumarins involves the condensation of two equivalents of 4-hydroxycoumarin with an aldehyde in the presence of a catalyst. chesci.comm-hikari.com

A synthetic strategy to generate biscoumarin analogues from 2,5-Bis(acetyloxy)benzoic acid would necessitate its conversion into a suitable dialdehyde (B1249045). A conceptual pathway involves:

Hydrolysis: The two acetyloxy groups of this compound are hydrolyzed to yield 2,5-dihydroxybenzoic acid.

Formylation: The resulting dihydroxybenzoic acid can undergo a double formylation reaction (e.g., via the Duff or Vilsmeier-Haack reaction) to introduce two aldehyde groups onto the aromatic ring, yielding a 2,5-dihydroxyterephthalaldehyde.

Condensation: This dialdehyde can then be reacted with four equivalents of 4-hydroxycoumarin to construct a symmetric bis-biscoumarin analogue, where two biscoumarin systems are linked to a central aromatic ring.

The structure-activity relationship of biscoumarins is significantly influenced by the nature of the linker connecting the two coumarin rings.

| Linker Characteristics | Impact on Biological Activity |

| Aromatic Aldehyde Linker | The electronic properties of substituents on the aromatic ring of the aldehyde play a crucial role. Electron-withdrawing groups (e.g., -NO₂, -Cl) often enhance anticancer activity. |

| Alkyl Aldehyde Linker | The length and branching of the alkyl chain can affect lipophilicity and, consequently, cell membrane permeability and overall activity. |

| Heterocyclic Aldehyde Linker | Incorporation of heterocyclic rings can introduce additional hydrogen bonding sites and polar interactions, potentially increasing specificity for biological targets. |

The synthesis is often carried out under mild conditions, and various catalysts, including solid acids and ionic liquids, have been employed to improve efficiency and yields. m-hikari.com

Quinoline-containing Structures

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine (B92270) ring, is a core structure in many natural products and synthetic drugs with a wide array of therapeutic applications, including antimalarial, antibacterial, and anticancer activities. nih.govgoogle.com Several classic methods are employed for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which typically utilize aniline (B41778) or its derivatives as key starting materials. nih.goviipseries.org

To utilize this compound as a precursor for quinoline-containing structures, it must first be converted into a suitable amino-substituted aromatic compound. A hypothetical synthetic route could be:

Nitration: The aromatic ring of this compound is subjected to nitration to introduce one or more nitro groups.

Reduction: The nitro groups are then reduced to amino groups, typically using catalytic hydrogenation or metal-acid combinations.

Decarboxylation (optional): The carboxylic acid group can be removed if necessary, for instance, through thermal decarboxylation, to yield a substituted aniline.

Quinoline Synthesis: The resulting aniline derivative can then be used in a classic quinoline synthesis. For example, in a Doebner-von Miller reaction, the aniline is reacted with an α,β-unsaturated carbonyl compound (which can be formed in situ from aldehydes or ketones) in the presence of an acid catalyst to construct the quinoline ring. iipseries.org

The biological activity of quinoline derivatives is highly dependent on the substitution pattern around the heterocyclic core.

| Position of Substitution | Influence on Activity |

| C2 | Substituents at the 2-position, such as aryl or styryl groups, are often associated with anticancer and antimalarial activity. |

| C4 | The presence of a carboxylic acid at C4 is a feature of some antibacterial agents. Amino groups at this position are also common. |

| C6, C7, C8 | Substitution on the benzene ring, such as methoxy (B1213986) or halogen groups, can modulate the electronic properties and bioavailability of the molecule. |

The versatility of quinoline synthesis methods allows for the creation of a wide range of derivatives, making it a privileged scaffold in medicinal chemistry.

Polymeric and Supramolecular Assemblies

The incorporation of functional benzoic acid moieties into polymeric structures can lead to materials with unique properties and applications, ranging from drug delivery to advanced coatings. Hyperbranched polymers, in particular, offer distinct advantages due to their globular architecture, low viscosity, and high density of terminal functional groups.

Hyperbranched Polyesters Incorporating Benzoic Acid Moieties

Hyperbranched polyesters are a class of dendritic polymers characterized by a highly branched, three-dimensional structure. They are typically synthesized through the polycondensation of ABn-type monomers, where 'A' and 'B' are different functional groups that can react with each other (e.g., a carboxylic acid and two hydroxyl groups). rsc.orgacs.org

This compound can serve as a precursor to an AB₂ monomer suitable for the synthesis of hyperbranched polyesters. The synthetic approach involves the hydrolysis of the acetyloxy groups to hydroxyl groups, yielding 2,5-dihydroxybenzoic acid. This monomer possesses one carboxylic acid group (A) and two hydroxyl groups (B₂), enabling its self-polycondensation under appropriate conditions.

The polycondensation is typically carried out at high temperatures in the melt or in a high-boiling solvent, often with an acid or metal-based catalyst to facilitate esterification. The process leads to the formation of a polyester (B1180765) with a highly branched architecture.

The properties of the resulting hyperbranched polyester are influenced by several factors:

| Parameter | Effect on Polymer Properties |

| Monomer Structure | The substitution pattern on the benzoic acid ring (e.g., 2,5-dihydroxy vs. 3,5-dihydroxy) affects the polymer's solubility, thermal stability, and reactivity. |

| Degree of Branching (DB) | The DB, a measure of the percentage of fully branched units, influences the polymer's viscosity, solubility, and crystallinity. A higher DB generally leads to lower viscosity and higher solubility. rsc.org |

| Terminal Groups | The periphery of the hyperbranched polymer is rich in terminal functional groups (in this case, either hydroxyl or carboxyl groups, depending on reaction stoichiometry). These groups can be further modified to tailor the polymer's properties for specific applications. figshare.com |

For example, the polycondensation of 3,5-dihydroxybenzoic acid derivatives has been shown to produce soluble hyperbranched aromatic polyesters. cmu.edu Similarly, the polymerization of 2,5-dihydroxybenzoic acid would be expected to yield a hyperbranched polyester with a high density of functional groups, making it a candidate for applications in coatings, additives, and as a macroinitiator for other polymerizations.

Advanced Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search for scientific literature and spectral data, it has been determined that there is a significant lack of detailed, publicly available information specifically for the chemical compound “this compound” within the advanced spectroscopic and analytical contexts requested.

While general spectroscopic principles and data for related compounds such as benzoic acid, salicylic (B10762653) acid, and aspirin (B1665792) are abundant, these are not directly applicable to the specific molecular structure and properties of this compound as per the strict requirements of the requested article. The precise substitution pattern of the two acetyloxy groups and the carboxylic acid on the benzene ring in this compound will result in unique spectral signatures that cannot be accurately extrapolated from its precursors or other derivatives.

Specifically, the search for data pertaining to the following analytical techniques for this compound yielded insufficient results to construct a scientifically rigorous and detailed article as outlined:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H, ¹³C, or ¹⁷O NMR spectra, chemical shift data, or studies on acyloxy group dynamics or solvent effects for this compound were found in the public domain.

Vibrational Spectroscopy (IR and Raman): While a single infrared absorption peak at 1765 cm⁻¹ was mentioned in the context of a reaction involving 2,5-diacetoxybenzoic acid, this is inadequate for a thorough functional group analysis. No dedicated FT-IR or Raman spectra, or analyses concerning material detection for this specific compound, could be located.

Therefore, due to the absence of the necessary specific data for this compound, it is not possible to generate the requested article while adhering to the instructions for accuracy and strict focus on the specified compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. For 2,5-Bis(acetyloxy)benzoic acid, mass spectrometry provides unequivocal confirmation of its molecular formula and offers insights into its structural integrity.

Upon introduction into the mass spectrometer, the molecule is ionized, typically forming a molecular ion [M]+ or a protonated molecule [M+H]+. The molecular weight of this compound is 238.19 g/mol . chemsrc.com Therefore, a prominent peak corresponding to this mass is expected in the mass spectrum.

The fragmentation of this compound under mass spectrometric conditions can be predicted to occur at the ester linkages and through the loss of the carboxylic acid group. Common fragmentation pathways for similar aromatic carboxylic acids and esters include the loss of hydroxyl radicals, water, and carbon dioxide. fu-berlin.delibretexts.org For this compound, characteristic fragmentation would likely involve the sequential loss of the two acetyl groups (CH₃CO), each corresponding to a mass loss of 42 u, and the carboxylic acid group (COOH), a mass loss of 45 u.

A plausible fragmentation pattern is detailed in the table below. The observation of these specific fragment ions would provide strong evidence for the structure of this compound.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| Ion | m/z (predicted) | Identity |

| [M]+ | 238 | Molecular Ion |

| [M - CH₂CO]+ | 196 | Loss of one ketene (B1206846) group |

| [M - 2(CH₂CO)]+ | 154 | Loss of two ketene groups |

| [M - COOH]+ | 193 | Loss of the carboxylic acid group |

| [M - OCOCH₃]+ | 179 | Loss of an acetoxy group |

| [C₇H₅O₄]+ | 153 | Ion resulting from cleavage of the ester |

| [C₆H₅O₂]+ | 109 | Further fragmentation product |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and column chromatography are invaluable methods for assessing purity and for purification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity assessment of non-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

For the analysis of benzoic acid derivatives, reversed-phase HPLC is commonly employed. helixchrom.com In this mode, a nonpolar stationary phase, such as C18-silica, is used with a polar mobile phase. The separation of this compound and potential impurities, such as its synthetic precursors or hydrolysis products, can be effectively achieved.

A typical HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comzodiaclifesciences.com Gradient elution, where the composition of the mobile phase is changed over time, can be utilized to achieve optimal separation of compounds with different polarities. Detection is commonly performed using a UV detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region.

A representative set of HPLC parameters is provided in the table below.

Interactive Data Table: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile |

| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Column Chromatography for Purification and Separation

Column chromatography is a fundamental purification technique used to separate individual chemical compounds from a mixture. rsc.org For the purification of this compound, particularly after its synthesis, column chromatography is an effective method to remove unreacted starting materials and by-products.

The principle of separation is based on the differential adsorption of the components of the mixture to a solid stationary phase as a liquid mobile phase passes through it. For a moderately polar compound like this compound, a normal-phase column chromatography setup is often suitable. This typically involves a polar stationary phase, such as silica (B1680970) gel, and a nonpolar mobile phase, or a mixture of solvents of varying polarity.

The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system is selected such that the desired compound has a retention factor (Rf) in the range of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate, which is used to scout for appropriate conditions. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is commonly used. By gradually increasing the polarity of the eluent, the adsorbed compounds are selectively desorbed and eluted from the column.

A typical protocol for the purification of this compound is outlined in the table below.

Interactive Data Table: Typical Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate |

| Elution Gradient | Starting with 100% Hexane, gradually increasing the percentage of Ethyl Acetate |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

| Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product |

Elemental Analysis

Elemental analysis is a cornerstone analytical technique that determines the elemental composition of a compound. nmrmbc.com For a newly synthesized or isolated compound like this compound, elemental analysis serves as a fundamental proof of its empirical and molecular formula.

The technique involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, etc.) are then quantitatively analyzed to determine the percentage by mass of each element present.

For this compound, with the molecular formula C₁₁H₁₀O₆, the theoretical elemental composition can be calculated based on its atomic constituents. The experimentally determined values should closely match these theoretical percentages to confirm the purity and identity of the compound. A significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect structural assignment.

The theoretical elemental composition of this compound is presented in the following table.

Interactive Data Table: Elemental Composition of this compound (C₁₁H₁₀O₆)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 55.47% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.23% |

| Oxygen | O | 15.999 | 6 | 95.994 | 40.30% |

| Total | 238.195 | 100.00% |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

The technique requires a single, high-quality crystal of the compound. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. esrf.fr By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be constructed, and from this, the atomic positions can be determined with high precision.

The data obtained from single-crystal X-ray diffraction allows for the determination of the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, that may be present. For this compound, one would expect to determine the planarity of the benzene (B151609) ring, the orientation of the carboxylic acid and acetyl groups, and any intermolecular hydrogen bonding involving the carboxylic acid moiety.

A hypothetical set of crystallographic data for this compound is presented in the table below, illustrating the type of information that would be obtained from such an analysis.

Interactive Data Table: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 18.2 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1100 |

| Z | 4 |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT, Gaussian Software)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular properties of benzoic acid derivatives. ias.ac.in Software packages like Gaussian are commonly used for these calculations, allowing for the optimization of molecular geometry and the prediction of various electronic and thermodynamic parameters. ijrti.org While specific DFT studies focusing exclusively on 2,5-Bis(acetyloxy)benzoic acid are not extensively available in the reviewed literature, the methodologies are well-established through research on closely related compounds, such as aspirin (B1665792) (2-acetoxybenzoic acid) and other substituted benzoic acids. phcogj.comuobaghdad.edu.iq These studies typically utilize basis sets like B3LYP/6-31G+ or B3LYP/6-311++G(d,p) to achieve a balance between computational accuracy and efficiency. phcogj.comniscpr.res.in

The electronic structure of a molecule is key to understanding its stability and reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights. The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. actascientific.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical reactivity and kinetic stability. niscpr.res.in A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, indicating a greater ease of intramolecular charge transfer. niscpr.res.inactascientific.com For example, DFT calculations on aspirin and its heterocyclic derivatives have shown that modifications to the molecular structure can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. phcogj.com In a study of 4-(carboxyamino)-benzoic acid, the HOMO-LUMO energy gap was calculated to be 5.0 eV, indicating a stable structure with significant potential for charge transfer interactions. actascientific.com Similar calculations for this compound would reveal how the two acetyloxy groups influence the electron distribution and reactivity compared to simpler benzoic acids.

Below is a representative table of quantum chemical parameters, illustrated with data typical for benzoic acid derivatives as determined by DFT calculations.

| Parameter | Description | Illustrative Value (eV) | Reference Compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.82 | 4-(carboxyamino)-benzoic acid actascientific.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.82 | 4-(carboxyamino)-benzoic acid actascientific.com |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.00 | 4-(carboxyamino)-benzoic acid actascientific.com |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.82 | 4-(carboxyamino)-benzoic acid actascientific.com |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.82 | 4-(carboxyamino)-benzoic acid actascientific.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.50 | 4-(carboxyamino)-benzoic acid actascientific.com |

| Electrophilicity Index (ω) | Propensity to accept electrons | 3.73 | 4-(carboxyamino)-benzoic acid actascientific.com |

Note: The values in this table are for illustrative purposes based on a related compound and are not the experimentally or computationally determined values for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. phcogj.com The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). phcogj.comsemanticscholar.org

For benzoic acid derivatives, MEP maps reveal that the most negative potential is generally located around the oxygen atoms of the carboxyl and ester groups, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. phcogj.comactascientific.com Conversely, the hydrogen atoms, particularly the acidic proton of the carboxyl group, exhibit a positive potential, identifying them as sites for nucleophilic attack. actascientific.com An MEP analysis of this compound would precisely map these reactive areas, providing a visual guide to its intermolecular interaction patterns.

Thermochemistry Surface Maps (TCSM) are computational representations that can illustrate the thermodynamic properties of a molecule, such as heat capacity and entropy, often as a function of temperature. While specific TCSM studies for this compound are not prominent in the literature, the underlying thermodynamic properties like enthalpy, entropy, and heat capacity are standard outputs of quantum chemical calculations using software like Gaussian. These calculations show that as temperature increases, the thermodynamic functions of molecules generally increase due to the intensification of molecular vibrations. niscpr.res.in Such data is crucial for understanding the stability and behavior of the compound under different thermal conditions.

Structure-Activity Relationship (SAR) Predictions

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. While specific SAR prediction models for this compound were not identified, research on various benzoic acid derivatives has established general principles. These studies often use physicochemical parameters and structural fragments to predict biological activities. mdpi.com For instance, the type, number, and position of substituents on the benzene (B151609) ring of benzoic acids have been shown to significantly influence their inhibitory activity against enzymes like α-amylase. mdpi.com Such analyses can guide the design of new derivatives with enhanced potency or selectivity.

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are computational techniques used to predict the binding affinity and interaction mode of a small molecule (ligand) with a biological target, typically a protein receptor. nih.gov This process is central to modern drug discovery. mdpi.com While no specific molecular docking studies featuring this compound as a ligand were found in the reviewed literature, studies on similar compounds, such as 2,5-dihydroxybenzoic acid and other derivatives, have been performed against various targets, including the main protease of SARS-CoV-2 and enzymes involved in inflammation like cyclooxygenase (COX). nih.govphcogj.com

The docking process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity (e.g., in kcal/mol). nih.gov The results also reveal key non-bonding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, a docking study of 5-acetamido-2-hydroxy benzoic acid derivatives with the COX-2 receptor was used to analyze binding affinity and guide the design of new anti-inflammatory agents. mdpi.com A similar in silico study for this compound against relevant biological targets could predict its potential therapeutic applications.

The following table illustrates typical results from a molecular docking study, showing the binding energies of several benzoic acid derivatives against a hypothetical protein target.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Benzoic Acid | -5.2 | TYR 88, SER 120 |

| 2-Hydroxybenzoic Acid | -6.1 | TYR 88, SER 120, ARG 155 |

| 2,5-Dihydroxybenzoic Acid | -6.8 | TYR 88, SER 120, ARG 155, ASP 157 |

| 2-Acetoxybenzoic Acid (Aspirin) | -7.5 | TYR 88, SER 120, LEU 92 |

Note: This table contains illustrative data and does not represent actual experimental results for a specific protein target.

First Principles Studies Under High-Pressure Environments

First-principles studies, based on DFT, are used to investigate the behavior of materials under extreme conditions, such as high pressure. ias.ac.inbohrium.com These studies can predict pressure-induced phase transitions and changes in the electronic and optical properties of molecular crystals. bohrium.com

While there is no specific high-pressure study on this compound, research on the closely related compound 2-(acetoxy group)benzoic acid (aspirin) provides significant insights. bohrium.com A first-principles study on aspirin crystal under pressures ranging from 0 to 300 GPa revealed significant structural and electronic transformations. The study identified bonding and bond-breaking phenomena at 80 GPa and 270 GPa, suggesting potential lattice phase transitions. Furthermore, the electronic band structure of aspirin was shown to transition from a direct bandgap semiconductor at ambient pressure to an indirect bandgap semiconductor at 80 GPa, and finally to a metallic phase at 270 GPa. bohrium.com These findings demonstrate that extreme pressure can effectively modulate the material's properties, which has implications for its use in organic optoelectronic devices. bohrium.com Similar behavior could be anticipated for this compound, where high pressure could alter its crystal packing and electronic characteristics.

Exploration of Biological Activities and Mechanisms of Action Excluding Clinical/dosage/safety

Anti-inflammatory Pathways and Enzyme Inhibition

The anti-inflammatory effects of salicylates are primarily mediated through the inhibition of key enzymes involved in the inflammatory cascade. nih.govtaylorandfrancis.com This involves modulation of the cyclooxygenase (COX) and potentially the 5-lipoxygenase (5-LOX) pathways.

The primary mechanism for the anti-inflammatory action of salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of pro-inflammatory prostaglandins (B1171923). pnas.orgahajournals.org There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. nih.gov

Aspirin (B1665792), a structural analogue, acts as an irreversible inhibitor of COX-1 and a modifier of COX-2 activity by acetylating a serine residue in the active site of the enzymes. wikipedia.org The active metabolite, gentisic acid (2,5-dihydroxybenzoic acid), has also been demonstrated to be an irreversible inhibitor of cyclooxygenase. nih.gov Research on RAW 264.7 macrophages has shown that salicylate (B1505791) metabolites can suppress lipopolysaccharide (LPS)-induced COX-2-dependent synthesis of prostaglandin (B15479496) E₂ (PGE₂). nih.gov This suggests that 2,5-Bis(acetyloxy)benzoic acid, through its conversion to gentisic acid, likely contributes to anti-inflammatory effects by directly inhibiting the enzymatic activity of COX, thereby reducing the production of inflammatory mediators. nih.govnih.gov

The 5-lipoxygenase (5-LOX) pathway represents another important route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.govprobiologists.com Inhibition of the 5-LOX pathway is a key therapeutic strategy for managing inflammatory diseases. frontiersin.orgnih.gov

| Enzyme Pathway | Mechanism of Action | Key Mediators Inhibited | Primary Reference Compound |

|---|---|---|---|

| Cyclooxygenase (COX) | Irreversible inhibition of COX-1 and COX-2 enzymes, preventing the conversion of arachidonic acid. wikipedia.orgnih.gov | Prostaglandins (e.g., PGE₂) | Aspirin, Gentisic Acid |

| 5-Lipoxygenase (5-LOX) | Potential for inhibition, though direct evidence for gentisic acid is limited. This pathway converts arachidonic acid into leukotrienes. nih.govnih.gov | Leukotrienes (e.g., LTB₄) | General 5-LOX Inhibitors |

Analgesic Mechanisms

The pain-relieving properties of this compound are mechanistically linked to its anti-inflammatory actions, primarily through the inhibition of prostaglandin synthesis, and also involve the modulation of pain signaling pathways.

Prostaglandins, particularly PGE₂, play a crucial role in pain perception by sensitizing peripheral nerve endings (nociceptors) to other pain-inducing stimuli like bradykinin (B550075) and histamine. pharmacy180.com By inhibiting the COX enzymes, this compound's active metabolite, gentisic acid, effectively reduces the production of these prostaglandins at the site of inflammation and injury. nih.gov This reduction in prostaglandin levels decreases the sensitization of nociceptors, thereby raising the pain threshold and producing an analgesic effect. en-academic.compharmacy180.com This is the principal mechanism by which non-steroidal anti-inflammatory drugs (NSAIDs) alleviate inflammatory pain. wikipedia.org

The analgesic action of salicylates is not limited to the periphery. While the peripheral inhibition of prostaglandin synthesis is a major contributor to analgesia, evidence also points to a central mechanism of action within the spinal cord and brain. mdpi.com By suppressing prostaglandin synthesis within the central nervous system, these compounds can modulate the transmission of pain signals. Studies on related benzoic acid derivatives have demonstrated both peripheral and central anti-nociceptive activities. nih.gov It is therefore plausible that this compound modulates nociceptive responses through a combination of these peripheral and central actions, leading to effective pain relief.

Antipyretic Action on Thermoregulation

The fever-reducing (antipyretic) effect of this compound is a centrally mediated process that involves the inhibition of prostaglandin synthesis within the brain. nih.govnih.gov

Fever is typically triggered by pyrogens, such as bacterial endotoxins, which stimulate the release of inflammatory cytokines. nih.gov These cytokines, in turn, increase the synthesis of PGE₂ in the hypothalamus, the region of the brain that functions as the body's thermostat. nih.gov The elevated levels of PGE₂ "reset" the hypothalamic set-point to a higher temperature, resulting in fever.

Antipyretic agents like aspirin and its metabolites cross the blood-brain barrier and inhibit COX activity within the hypothalamus. nih.govyoutube.com This action reduces the concentration of PGE₂, allowing the hypothalamic set-point to return to its normal level. The body then employs mechanisms such as vasodilation and sweating to dissipate heat and lower the body temperature. Gentisic acid has been specifically noted for its antipyretic effects, supporting the role of this compound as a fever-reducing agent through this central mechanism. nih.gov

| Biological Activity | Primary Mechanism | Site of Action | Key Molecular Target |

|---|---|---|---|

| Anti-inflammatory | Inhibition of prostaglandin and potentially leukotriene synthesis. nih.govnih.gov | Peripheral tissues at the site of inflammation. | COX-1, COX-2, (potentially 5-LOX). |

| Analgesic | Reduction of prostaglandin-mediated sensitization of nociceptors. nih.govpharmacy180.com | Peripheral and Central Nervous System. | COX-1, COX-2. |

| Antipyretic | Inhibition of PGE₂ synthesis in the hypothalamus, resetting the thermoregulatory set-point. nih.gov | Central Nervous System (Hypothalamus). | COX-2. |

The majority of existing scientific investigation has centered on its precursor, 2,5-dihydroxybenzoic acid (gentisic acid), and other related benzoic acid derivatives. While these studies provide insights into the potential activities of the broader chemical family, the specific biological profile of the di-acetylated form, this compound, remains largely uncharacterized in the specified areas.

Therefore, it is not possible to provide a scientifically accurate and detailed article on this compound that adheres to the strict content requirements of the requested outline, as the primary research data for the following sections does not appear to be available:

Enzyme Inhibition Beyond Inflammatory Pathways (specifically Tyrosinase Inhibition)

Without direct experimental data from research focused solely on this compound, generating content for these sections would fall outside the required standards of scientific accuracy and specificity.

HIV-1 Integrase Inhibition

Research from the available scientific literature did not yield specific studies detailing the direct inhibitory activity of this compound on HIV-1 integrase. While HIV-1 integrase is a validated target for antiretroviral drugs, with inhibitors like β-diketo acids showing promise, the role of this specific benzoic acid derivative has not been characterized in the provided sources. nih.gov

Cellular and Molecular Interactions

Inhibition of Pre-adipocyte Proliferation and Differentiation

While direct studies on this compound are not detailed, research on related salicylic (B10762653) acid derivatives provides insight into potential anti-adipogenic effects. A nitroalkene derivative of salicylate, 5-(2-nitroethenyl)salicylic acid (SANA), has been shown to alleviate diet-induced obesity by stimulating mitochondrial respiration. researchgate.netnih.gov This suggests that modification of the salicylate structure can lead to compounds that impact metabolic processes related to fat storage. researchgate.netnih.gov

Furthermore, studies on salicortin (B1681395) derivatives, which are related to salicylic acid, demonstrate inhibitory effects on fat cell development. Specifically, 2′-O-acetylsalicortin, isolated from Salix pseudolasiogyne twigs, was found to reduce intracellular lipid accumulation in 3T3-L1 preadipocytes in a dose-dependent manner. nih.gov This compound lowered the expression of both lipogenic enzymes and adipogenic factors at the mRNA and protein levels, indicating that acetylated salicin (B1681394) derivatives can interfere with the molecular pathways of adipogenesis. nih.gov

Modulation of Fibroblast Growth Factor (FGF) Interactions

The deacetylated metabolite of this compound, 2,5-dihydroxybenzoic acid (2,5-DHBA), has been reported to interfere with Fibroblast Growth Factor (FGF) signaling. spandidos-publications.com This interaction is crucial as the FGF pathway is involved in a multitude of cellular processes, including proliferation and differentiation. The research indicates that 2,5-DHBA can disrupt the formation of the FGF-receptor signaling complex. spandidos-publications.com By interfering with the binding between FGF and its receptor, 2,5-DHBA can modulate the downstream cellular responses typically initiated by this growth factor. spandidos-publications.com

Cytokine Receptor (e.g., IL-15Rα) Inhibition and Signaling Pathways

Benzoic acid derivatives have been identified as a promising class of molecules for inhibiting cytokine activity. The interaction between the cytokine Interleukin-15 (IL-15) and its receptor alpha subunit (IL-15Rα) is stabilized by two salt bridges formed between arginine residues on IL-15Rα and glutamic acid residues on IL-15. nih.gov The structural features of benzoic acid derivatives allow them to potentially interfere with these crucial interactions, providing a basis for their inhibitory action. While the specific activity of this compound was not detailed, the general principle of using this chemical scaffold to block cytokine-receptor binding is an area of active investigation.

Antitumor Cell Proliferation Studies

The 2,5-substituted benzoic acid scaffold has been utilized as a foundation for designing potent antitumor agents. Researchers have developed dual inhibitors of the anti-apoptotic proteins Myeloid Cell Leukemia 1 (Mcl-1) and Bfl-1, which are often overexpressed in cancer cells, contributing to their survival and therapeutic resistance. nih.govnih.gov Through structure-based design, compounds were developed that displayed equipotent binding to both Mcl-1 and Bfl-1. nih.govnih.gov

Structure-activity relationship (SAR) studies revealed the critical contribution of the substituents at the 2 and 5 positions of the benzoic acid core to the binding affinity. For instance, the deletion of a 5-phenethylthio substituent from one compound resulted in a significant decrease in binding affinity for both Mcl-1 and Bfl-1, highlighting the importance of this group for potency. nih.gov This line of research led to the development of optimized compounds with strong and selective binding profiles. nih.govnih.gov

| Target Protein | Binding Affinity (Ki) |

|---|---|

| Mcl-1 | 100 nM |

| Bfl-1 | 100 nM |

Data sourced from studies on 2,5-substituted benzoic acid scaffolds as dual inhibitors of Mcl-1 and Bfl-1. nih.govnih.gov

Additionally, the metabolite 2,5-dihydroxybenzoic acid (2,5-DHBA) has demonstrated direct antitumor cell proliferation activity. It has been shown to inhibit colony formation in various cancer cell lines. spandidos-publications.com The mechanism for this activity may be related to its ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. spandidos-publications.com 2,5-DHBA was particularly effective in inhibiting clonal formation in HCT-116 and HT-29 colorectal cancer cells and the MDA-MB-231 breast cancer cell line. spandidos-publications.com

| Cell Line | Cancer Type | Effective Inhibitory Concentration |

|---|---|---|

| HCT-116 | Colorectal Cancer | 500 µM |

| HT-29 | Colorectal Cancer | 250 µM |

| MDA-MB-231 | Breast Cancer | ~100 µM |

Data reflects concentrations at which 2,5-DHBA caused significant inhibition of clonal formation. spandidos-publications.com

Materials Science and Engineering Applications

Optoelectronic Materials Development

The inherent electronic and photophysical properties of the dihydroxybenzoic acid scaffold make its derivatives interesting candidates for the development of optoelectronic materials.

The fluorescent properties of the 2,5-dihydroxybenzoic acid (DHBA) structure, the parent compound of 2,5-Bis(acetyloxy)benzoic acid, have been explored. DHBA exhibits unique emission behavior that is dependent on the polarity of its environment. researchgate.net Its fluorescence spectrum can consist of three different components: a neutral component, a zwitterionic component formed through phototautomerism, and an anionic component. researchgate.net This sensitivity to the microenvironment makes DHBA a useful fluorescent probe for characterizing materials like biopolymer hydrogels. researchgate.net This intrinsic fluorescence suggests that derivatives such as this compound could be investigated for applications as fluorescent dyes or as core components in the synthesis of more complex optical brighteners.

Polymer Chemistry and Polymerization Studies

In polymer science, the bifunctional nature of compounds like 2,5-dihydroxybenzoic acid and its derivatives allows them to be used as monomers in the synthesis of novel polymers. The acetyloxy groups in this compound can act as protected hydroxyl groups, which can be advantageous in certain polymerization schemes.

Research has demonstrated the synthesis of novel polymers using monomers structurally related to this compound. For example, polymers of 2,5-dihydroxybenzoic acid (2,5-DHBA) have been synthesized and shown to induce the formation of 3D spheroids in cell cultures, providing a new method for developing models for biological studies. researchgate.net

In another significant development, a novel high-performance polymer, poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH), was synthesized using 2,5-dihydroxyterephthalic acid (DHTA), a molecule with a similar 2,5-dihydroxy substitution pattern. nih.gov The polymerization was carried out via polycondensation with 4,6-diamino-1,3-benzenediol in poly(phosphoric acid). nih.gov The use of a monomer like this compound could be envisioned in similar polycondensation reactions, particularly in the synthesis of polyesters, where the acetyloxy groups could react under specific conditions or be hydrolyzed post-polymerization to yield a functional polymer with hydroxyl groups.

The incorporation of the 2,5-dihydroxybenzoyl moiety into a polymer backbone significantly influences the material's final properties. The hydroxyl groups are capable of forming strong intermolecular and intramolecular hydrogen bonds. These interactions directly impact the polymer's thermal stability and mechanical properties.

In the case of the poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) fiber, the presence of hydroxyl groups was studied in relation to its mechanical performance. nih.gov When compared to the well-known rigid-rod polymer poly(p-phenylene-2,6-benzoxazole) (PBO), the PBOH fiber exhibited a slightly higher compressive strength, a property attributed to the enhanced lateral interactions provided by the hydrogen bonding between the hydroxyl groups. nih.gov However, the introduction of these groups also resulted in a lower tensile strength and thermal degradation temperature compared to the parent PBO polymer. nih.gov

This relationship highlights a key principle in polymer design: small changes in monomer structure can lead to significant alterations in macroscopic properties. The use of this compound as a monomer could provide a pathway to polymers where the degree of hydrogen bonding can be controlled by partial or full deacetylation, allowing for fine-tuning of the structure-property relationship.

Below is a data table comparing the properties of PBO and the novel PBOH fiber containing the 2,5-dihydroxy moiety.

| Property | Poly(p-phenylene-2,6-benzoxazole) (PBO) | Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) |

| Tensile Strength | > 5 GPa | 3.1 GPa |

| Compressive Strength | ~300 MPa | 331 MPa |

| Thermal Degradation Temp. | > 873 K | > 750 K |

| Data sourced from research on PBOH fiber synthesis and properties. nih.gov |

Future Research Directions and Translational Perspectives

Advanced Synthetic Strategies for Novel Analogues

The development of novel analogues of 2,5-Bis(acetyloxy)benzoic acid hinges on advanced synthetic strategies that allow for precise modification of the parent scaffold, 2,5-dihydroxybenzoic acid (gentisic acid). These strategies aim to enhance potency, selectivity, and pharmacokinetic properties.

One advanced approach involves the selective modification of the hydroxyl groups. For instance, the selective 5-O-propargylation of methyl gentisate, followed by saponification, has been demonstrated as a viable method to create specific derivatives. tandfonline.com Direct propargylation of gentisic acid is less controlled, yielding a mixture of ethers, including the 2-monoether. tandfonline.com

Another sophisticated strategy focuses on creating dual-action inhibitors by replacing or modifying the functional groups. Analogues of aspirin (B1665792) have been synthesized where the acetoxy group is replaced by an N-substituted sulfonamide pharmacophore to create compounds that act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov Furthermore, the synthesis of molecules like diaspirin [bis(2-carboxyphenyl) succinate] and fumaryl (B14642384) diaspirin [bis(2-carboxyphenyl) fumarate] represents a strategy to create analogues with enhanced anti-proliferative activity compared to the parent aspirin molecule. spandidos-publications.comnih.gov

Structure-activity relationship (SAR) studies guide the synthesis of more complex analogues. For example, a 2,5-substituted benzoic acid scaffold was designed to create dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.govnih.gov This involved replacing a difuryl-triazine core with the benzoic acid structure to preserve and enhance a crucial hydrogen bond with an arginine residue (Arg263) in the target protein's binding groove. nih.gov The synthesis then proceeds by exploring various substituents at the 2- and 5-positions to optimize binding affinity. nih.gov

Table 1: Synthetic Strategies for Novel Analogues

| Strategy | Parent Scaffold | Modification | Example Product | Therapeutic Goal |

|---|---|---|---|---|

| Selective Alkylation | Methyl Gentisate | 5-O-propargylation | 2-Hydroxy-5-(propargyloxy)benzoic Acid tandfonline.com | Creation of specific ethers |

| Pharmacophore Replacement | Aspirin Analogue | Acetoxy group replaced with N-substituted sulfonamide | Dual COX-2/5-LOX inhibitors nih.gov | Dual-action anti-inflammatory |

| Dimerization/Conjugation | Aspirin | Coupling via succinate (B1194679) or fumarate (B1241708) linkers | Diaspirin, Fumaryl Diaspirin spandidos-publications.comnih.gov | Enhanced anti-proliferative activity |

| Scaffold Redesign | Difuryl-triazine | Replaced with 2,5-substituted benzoic acid | Mcl-1/Bfl-1 dual inhibitors nih.govnih.gov | Anti-cancer (apoptosis induction) |

Deeper Mechanistic Elucidation of Biological Activities

While aspirin's primary mechanism involves the irreversible inhibition of cyclooxygenase (COX) enzymes, its analogues and related benzoic acid derivatives exhibit a wider range of biological actions that warrant deeper investigation. drugbank.com Future research is focused on elucidating these complex, often COX-independent, mechanisms.

COX-Dependent and Independent Pathways: Analogues of aspirin are known to affect COX-2 expression at both transcriptional and post-transcriptional levels. nih.gov However, significant evidence points to COX-independent pathways contributing to their anti-cancer effects. nih.gov For example, novel diaspirin compounds have been shown to repress the basal transcriptional activity of NF-κB, a key regulator of inflammation and cell survival, and induce the degradation of cyclin D1, a protein crucial for cell cycle progression. spandidos-publications.comnih.gov Some aspirin analogues also perturb the epidermal growth factor receptor (EGFR) signaling pathway by preventing receptor internalization. researchgate.net

Inhibition of Anti-Apoptotic Proteins: A distinct mechanism has been identified for certain 2,5-substituted benzoic acid derivatives, which function as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.govnih.gov These compounds bind to the BH3 binding groove of the proteins, mimicking the action of pro-apoptotic BH3-only proteins like Noxa. nih.gov This action directly triggers the intrinsic apoptotic pathway, a highly sought-after mechanism in cancer therapy. The carboxyl group on the benzoic acid scaffold is crucial, as it forms a conserved hydrogen bond with an arginine residue (Arg263) in Mcl-1, anchoring the inhibitor in the binding site. nih.gov

Other Molecular Targets: The parent compound, 2,5-dihydroxybenzoic acid (gentisic acid), is a known inhibitor of fibroblast growth factors (FGFs). medchemexpress.com It is proposed to interfere with the assembly of the signaling complexes that initiate FGF-driven mitogenesis, a process vital for angiogenesis and cancer progression. medchemexpress.com Proteome-wide prediction studies suggest that aspirin and its derivatives may have numerous other cellular targets, including proteins involved in the vascular endothelial growth factor (VEGF) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Computational Design and Validation of Novel Analogues

Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the discovery and optimization of novel analogues of this compound. ijpsjournal.com These in silico techniques allow for the rational design and virtual screening of extensive compound libraries, saving significant time and resources.

Molecular Docking and Virtual Screening: A primary CADD method is molecular docking, which predicts the binding affinity and orientation of a ligand within the active site of a target protein. This has been widely applied to design novel COX-2 inhibitors, where designed compounds showed binding energies comparable to or better than standard drugs like ibuprofen. researchgate.net Similarly, docking studies have been used to evaluate benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease and to design dual Mcl-1/Bfl-1 inhibitors. nih.govnih.gov This process often starts with a large database of virtual compounds that are screened against a 3D structure of the target protein to identify promising hits. researchgate.net